molecular formula C26H43BrO9 B116624 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide CAS No. 81058-27-7

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide

Cat. No. B116624
CAS RN: 81058-27-7
M. Wt: 579.5 g/mol
InChI Key: BSDBCYHGMPHOAL-SFFUCWETSA-N
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Description

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is an indispensable compound widely employed in the biomedical realm for the synthesis of cutting-edge carbohydrate-based therapeutic agents . It is often used for structure modification of drugs to increase the polarity of the drug, reduce the toxic effects, and improve drug activity .


Synthesis Analysis

This compound can be synthesized from ALPHA-D-glucose. The process involves reacting with pivaloyl chloride to protect all hydroxyl groups, then reacting with zinc bromide and trimethylbromosilane at -10°C to form an intermediate . The protecting group process includes a small amount of thionyl chloride, reducing the amount of pivaloyl chloride by half without affecting the yield. The yield of both steps is above 82%, and the total yield is greater than 67% .


Molecular Structure Analysis

The molecular formula of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is C26H43BrO9 . Its molecular weight is 579.52 . The compound has a specific optical activity of [α]/D 152.0±3.0°, c = 3 in chloroform .


Chemical Reactions Analysis

This compound is a Königs-Knorr glycosyl donor with a considerably lower tendency to form orthoester side products during glycosylation than the traditional acetobromoglucose .


Physical And Chemical Properties Analysis

The compound is a solid with a white to off-white color . It has a melting point of 147-148°C, a predicted boiling point of 530.5±50.0 °C, and a predicted density of 1.22±0.1 g/cm3 . It is sparingly soluble in chloroform . The compound is light-sensitive and moisture-sensitive .

Scientific Research Applications

Glycosylation Reactions

This compound is an important D-glucopyranose derivative used in glycosylation reactions . Glycosylation is a critical reaction in the synthesis of complex carbohydrates and glycoconjugates, which have significant roles in biological processes.

Preparation of α-Glucopyranosyl Chloride

It is used in the preparation of α-glucopyranosyl chloride . This is a key intermediate in the synthesis of various glucopyranosyl derivatives, which are important in the development of new pharmaceuticals and bioactive compounds.

Synthesis of 1-C-α-D-Glucopyranose Derivatives

This compound is used in the synthesis of 1-C-α-D-glucopyranose derivatives . These derivatives have potential applications in medicinal chemistry due to their structural similarity to natural products.

Intermediate for Voglibose

It serves as an intermediate for the synthesis of Voglibose , an alpha-glucosidase inhibitor used in the treatment of diabetes.

Intermediate for Dapagliflozin

This compound is also used as an intermediate for Dapagliflozin , a medication used to treat type 2 diabetes. Dapagliflozin works by helping the kidneys get rid of glucose from your bloodstream.

Königs-Knorr Glycosyl Donor

It is a Königs-Knorr glycosyl donor with a considerably lower tendency to form orthoester side products during glycosylation than the traditional acetobromoglucose . This makes it a valuable tool in carbohydrate chemistry, particularly in the synthesis of complex carbohydrates.

Safety and Hazards

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

The different protecting groups make these compounds useful precursors for the systematic formation of alpha and beta-glucosides under very mild conditions . This suggests potential future directions for the use of this compound in the synthesis of new therapeutic agents.

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43BrO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDBCYHGMPHOAL-SFFUCWETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1C(C(C(C(O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43BrO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801020960
Record name α-​D-​Glucopyranosyl bromide, 2,​3,​4,​6-​tetrakis(2,​2-​dimethylpropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801020960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide

CAS RN

81058-27-7
Record name α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81058-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-alpha-D-glucopyranosyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081058277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-​D-​Glucopyranosyl bromide, 2,​3,​4,​6-​tetrakis(2,​2-​dimethylpropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801020960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide in the synthesis of Ipragliflozin?

A1: 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide (compound 4 in the paper) acts as a crucial glucopyranosyl donor in the synthesis of Ipragliflozin []. It undergoes a nucleophilic substitution reaction with the organozinc reagent, bis[4-fluoro-3-(2-benzothiophene)methylphenyl] zinc, to form an Ipragliflozin intermediate (compound 3). The pivaloyl protecting groups on the glucose moiety are then removed to yield the final Ipragliflozin molecule (compound 2) [].

Q2: What are the advantages of using this specific synthetic route with 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide?

A2: The paper highlights several advantages of employing this synthetic pathway []:

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